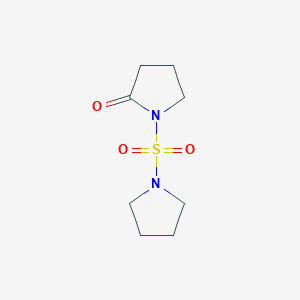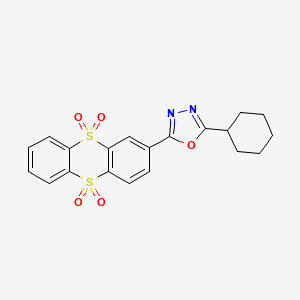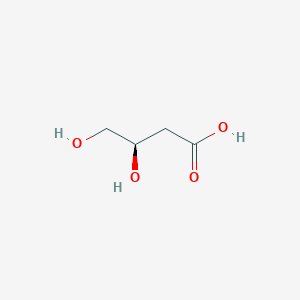
Butanoic acid, 3,4-dihydroxy-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3,4-dihydroxy-, (3R)- is an organic compound with the molecular formula C4H8O4. It is a derivative of butanoic acid, featuring hydroxyl groups at the 3rd and 4th positions. This compound is chiral, and the (3R) configuration indicates the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3,4-dihydroxy-, (3R)- can be achieved through various methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of Butanoic acid, 3,4-dihydroxy-, (3R)- often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. The fermentation process involves the conversion of glucose or other carbon sources into the desired product through metabolic pathways.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, yielding butanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Butanoic acid derivatives
Substitution: Halogenated or alkylated butanoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3,4-dihydroxy-, (3R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Butanoic acid, 3,4-dihydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzymatic activity, influence metabolic pathways, and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-hydroxy-: Similar structure but lacks the hydroxyl group at the 4th position.
Butanoic acid, 4-hydroxy-: Similar structure but lacks the hydroxyl group at the 3rd position.
Butanedioic acid, 2,3-dihydroxy-: Contains hydroxyl groups at different positions and has a different molecular configuration.
Uniqueness
Butanoic acid, 3,4-dihydroxy-, (3R)- is unique due to its specific (3R) configuration and the presence of hydroxyl groups at both the 3rd and 4th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
158800-76-1 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
(3R)-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
DZAIOXUZHHTJKN-GSVOUGTGSA-N |
Isomerische SMILES |
C([C@H](CO)O)C(=O)O |
Kanonische SMILES |
C(C(CO)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


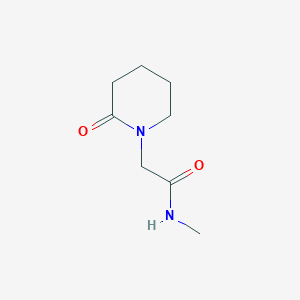
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
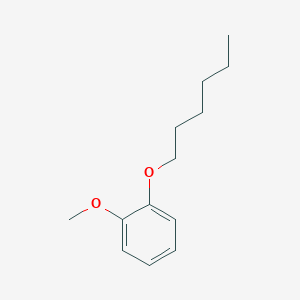
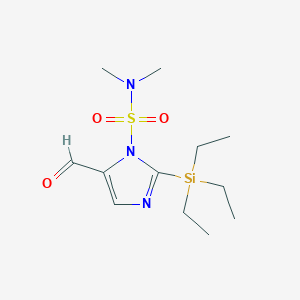
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
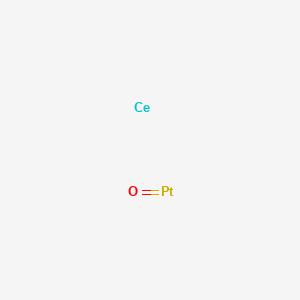

![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
